molecular formula C21H17FN2O3 B5916595 N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5916595
M. Wt: 364.4 g/mol
InChI Key: DPXORUHPBTVJLR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, commonly known as FV-162, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FV-162 belongs to the class of furamide derivatives and has been synthesized using a unique method that involves the reaction of 4-fluoroacetophenone, 4-methylaniline, and furan-2-carbaldehyde.

Mechanism of Action

The mechanism of action of FV-162 involves its ability to selectively bind to cancer cells and induce apoptosis, or programmed cell death. FV-162 binds to the mitochondrial membrane of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately results in cell death.
Biochemical and Physiological Effects
FV-162 has been shown to have several biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species, which leads to oxidative stress and ultimately cell death. FV-162 also inhibits the activity of several enzymes involved in cancer cell survival and proliferation, such as protein kinase B and mammalian target of rapamycin.

Advantages and Limitations for Lab Experiments

One of the major advantages of FV-162 is its high selectivity for cancer cells, which makes it a valuable tool for cancer research. It is also highly fluorescent, which allows for easy detection and imaging of cancer cells. However, FV-162 has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FV-162. One area of interest is the development of new derivatives with improved selectivity and stability. Another area of research is the optimization of the synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of FV-162 and its potential applications in cancer diagnosis and treatment.

Synthesis Methods

The synthesis of FV-162 involves a multi-step process that requires precise control of reaction conditions and careful purification steps. The first step involves the reaction of 4-fluoroacetophenone with 4-methylaniline in the presence of a catalyst to produce 4-(4-fluorophenyl)-4-methyl-1-piperidinol. This intermediate is then reacted with furan-2-carbaldehyde in the presence of an acid catalyst to produce FV-162.

Scientific Research Applications

FV-162 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging cancer cells. FV-162 has been shown to selectively bind to cancer cells and emit a fluorescent signal, making it a valuable tool for cancer diagnosis and treatment.

properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXORUHPBTVJLR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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